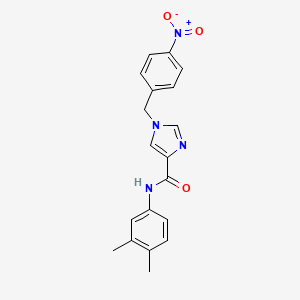

N-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-13-3-6-16(9-14(13)2)21-19(24)18-11-22(12-20-18)10-15-4-7-17(8-5-15)23(25)26/h3-9,11-12H,10H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLLPMBXCMUAHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

α-Amino Amide and Carboxylic Acid Condensation

A foundational approach for imidazole-4-carboxamide synthesis involves the condensation of α-amino amides with carboxylic acid derivatives. Gillman et al. demonstrated this method using polymer-supported carbodiimide reagents to couple α-amino amides and carboxylic acids, yielding diamide intermediates that cyclize under basic conditions (e.g., NaOH in ethanol). For the target compound, this route would involve:

- Step 1 : Coupling 3,4-dimethylaniline with imidazole-4-carboxylic acid using a carbodiimide reagent (e.g., EDC or DCC) to form the carboxamide intermediate.

- Step 2 : Alkylation of the imidazole nitrogen with 4-nitrobenzyl bromide under inert conditions (e.g., DMF, K$$2$$CO$$3$$) to introduce the 4-nitrobenzyl group.

- Step 3 : Cyclization of the diamide intermediate using NaOH in ethanol to yield the final product.

Yields for analogous reactions range from 10% to 50%, limited by steric hindrance from the 3,4-dimethylphenyl group.

Orthoester and α-Amino Amide Cyclization

Brunken and Bach pioneered the use of orthoesters (e.g., trimethyl orthoformate) with α-amino amides to form imidazol-4-ones via acid-catalyzed cyclization. Adapting this method:

- Step 1 : React 3,4-dimethylphenylglycine hydrazide with an orthoester (e.g., triethyl orthoacetate) in acetic acid at 80°C to form an α-imino amide intermediate.

- Step 2 : Introduce 4-nitrobenzyl bromide via nucleophilic substitution on the imidazole nitrogen.

- Step 3 : Neutralize with aqueous NaHCO$$_3$$ and purify via column chromatography.

This method offers moderate yields (40–60%) but requires careful control of reaction stoichiometry to avoid over-alkylation.

Aza-Wittig Reaction Strategies

Intramolecular Aza-Wittig Cyclization

Takeuchi et al. reported the synthesis of 5-substituted imidazol-4-ones via Staudinger/aza-Wittig reactions. For the target compound:

- Step 1 : Prepare an azido-substituted imide precursor by reacting 4-nitrobenzylamine with imidazole-4-carbonyl chloride.

- Step 2 : Treat the azide with triphenylphosphine to generate an iminophosphorane intermediate.

- Step 3 : Cyclize via intramolecular aza-Wittig reaction to form the imidazole core.

- Step 4 : Couple with 3,4-dimethylaniline using 1,1′-carbonyldiimidazole (CDI) in acetonitrile.

This method achieves yields of 69–99% for similar substrates but necessitates handling hazardous azides.

Cyclization Using Carbonyldiimidazole (CDI)

CDI-Mediated Amide Bond Formation

A patent by Celgene Corporation describes CDI as a cyclizing agent for isoindoline-1,3-diones, a strategy adaptable to imidazole-4-carboxamides:

- Step 1 : Activate imidazole-4-carboxylic acid with CDI in tetrahydrofuran (THF) at 80°C to form an acylimidazolium intermediate.

- Step 2 : React with 3,4-dimethylaniline to yield the carboxamide.

- Step 3 : Alkylate the imidazole nitrogen with 4-nitrobenzyl bromide in dimethylformamide (DMF).

Optimal results are obtained at a 1:1.2 molar ratio of carboxylic acid to CDI, with reaction times of 1–5 hours.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Condensation | Diamide cyclization | 10–50% | Simple reagents | Low yields due to steric hindrance |

| Aza-Wittig | Azide cyclization | 69–99% | High regioselectivity | Hazardous intermediates |

| CDI Cyclization | Acylimidazolium activation | 60–85% | Scalable, mild conditions | Requires anhydrous conditions |

Challenges and Optimization Strategies

- Regioselectivity in Alkylation : The 4-nitrobenzyl group must selectively alkylate the imidazole’s 1-position. Using bulky bases (e.g., DBU) in DMF minimizes N3-alkylation.

- Nitro Group Sensitivity : The 4-nitrobenzyl substituent is prone to reduction under hydrogenation conditions. Alternatives like Mitsunobu reactions (using DIAD/PPh$$_3$$) preserve functionality.

- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from mono-alkylated byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with palladium catalyst and sodium borohydride.

Substitution: Common reagents include halogenating agents such as chlorine or bromine.

Major Products Formed

Oxidation: The major product is the corresponding nitro compound.

Reduction: The major product is the corresponding amino compound.

Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

Anticancer Applications

N-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide has demonstrated significant anticancer properties in various studies. Its mechanism of action primarily involves the inhibition of specific kinases and modulation of signaling pathways associated with cancer cell proliferation.

Efficacy Data in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 25 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 | 0.45 | Inhibition of estrogen receptor signaling |

| HCT116 | 0.05 | Inhibition of Aurora-A kinase |

These findings indicate that the compound effectively inhibits the growth of various cancer cell lines, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Applications

The compound also exhibits anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes.

Anti-inflammatory Efficacy Data

| Compound | IC50 (µM) | Reference Drug |

|---|---|---|

| This compound | 0.40 | Diclofenac |

| Aspirin | 0.50 | Aspirin |

This data suggests that the compound may offer similar efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with potentially reduced side effects.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins. The results indicate strong binding affinities to:

- Aurora-A Kinase

- Estrogen Receptors

These interactions are primarily hydrophobic, supplemented by hydrogen bonds with key amino acids in the active sites, suggesting a robust mechanism for its biological activity.

Study on Antitumor Activity

A recent study evaluated the antitumor efficacy of this compound against a panel of cancer cell lines. Results indicated significant apoptosis induction in A549 cells with an IC50 value of 25 µM. The study concluded that structural features, particularly the dimethylphenyl group, enhance cellular uptake and bioactivity.

Study on Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of this compound in a rat model. Results showed a significant reduction in prostaglandin E2 (PGE2) levels, indicating effective inhibition of COX enzymes. Compared to diclofenac, the compound exhibited similar efficacy but with reduced ulcerogenic effects.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrobenzyl group may play a role in the compound’s ability to penetrate cell membranes and reach intracellular targets. The imidazole ring can interact with metal ions or other cofactors, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

N-(3,4-dimethylphenyl)-1-benzyl-1H-imidazole-4-carboxamide: Lacks the nitro group, which may affect its biological activity.

N-(4-nitrophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide: Contains an additional nitro group, which may enhance its reactivity.

N-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-imidazole-4-carboxamide: Contains a methyl group instead of a nitro group, which may alter its chemical properties.

Uniqueness

N-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is unique due to the presence of both the nitrobenzyl and dimethylphenyl groups, which confer distinct chemical and biological properties. The combination of these groups with the imidazole ring makes this compound a valuable tool for scientific research and potential therapeutic applications.

Biological Activity

N-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

The compound features an imidazole ring substituted with a 3,4-dimethylphenyl group and a 4-nitrobenzyl moiety. Its molecular formula is , and it possesses a molecular weight of approximately 314.34 g/mol. The presence of the nitro group is significant as it often enhances biological activity through various mechanisms.

2.1 Antitumor Activity

Research has indicated that imidazole derivatives exhibit promising antitumor properties. For instance, compounds similar to this compound have shown inhibitory effects on cancer cell proliferation. A study demonstrated that related imidazole compounds significantly inhibited the growth of various cancer cell lines, suggesting potential applications in cancer therapy .

2.2 Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. A comparative study of various synthesized imidazoles found that certain derivatives displayed significant antibacterial activity against pathogenic microorganisms. The introduction of different substituents, such as nitro groups, can enhance this activity .

2.3 Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. For example, imidazole derivatives have been reported to inhibit heme oxygenase and other enzymes involved in metabolic pathways . The specific interactions between the compound and target enzymes warrant further investigation to elucidate its mechanisms.

The biological activity of this compound may be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Some imidazole derivatives induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Inhibition of DNA/RNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis, which is crucial for cell proliferation .

- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function and disrupting metabolic pathways.

Case Study 1: Antitumor Efficacy

A study investigating the effects of imidazole derivatives on Novikoff hepatoma cells revealed that certain compounds led to a significant reduction in viable cell counts within 96 hours. Specifically, compounds with similar structures demonstrated a decrease in DNA and RNA synthesis by up to 90% .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, several imidazole derivatives were synthesized and tested against common pathogens. Results indicated that compounds with nitro substitutions had enhanced activity compared to their non-nitro counterparts .

5. Summary Table of Biological Activities

6. Conclusion

This compound exhibits diverse biological activities that merit further investigation. Its potential applications in cancer therapy and antimicrobial treatments highlight the importance of exploring such compounds in pharmaceutical research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving condensation reactions (e.g., coupling of imidazole precursors with nitrobenzyl and dimethylphenyl groups). Optimize temperature (60–80°C), solvent choice (DMF or DCM), and reaction time (12–24 hrs) to improve yield. Monitor progress via thin-layer chromatography (TLC) and confirm purity via column chromatography .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm functional groups and connectivity. Mass spectrometry (MS) provides molecular weight verification. High-performance liquid chromatography (HPLC) ensures >95% purity. Cross-reference spectral data with structurally similar imidazole derivatives .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology : Conduct in vitro assays:

- Antimicrobial : Minimum inhibitory concentration (MIC) against bacterial/fungal strains.

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Kinase or protease inhibition assays.

Reference structurally analogous compounds (e.g., triazole/imidazole derivatives) for protocol design .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Methodology :

Standardize assays : Use identical cell lines, buffer conditions, and incubation times.

Verify compound purity : Re-test batches with discrepancies using HPLC and NMR.

Orthogonal assays : Confirm activity via alternative methods (e.g., apoptosis markers for anticancer claims).

Example: Inconsistent enzyme inhibition data may arise from assay pH or co-solvent effects (e.g., DMSO concentration) .

Q. What strategies can improve the compound’s bioavailability and pharmacokinetic profile?

- Methodology :

- Structural modification : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance solubility.

- Prodrug design : Mask polar groups with enzymatically cleavable motifs (e.g., ester linkages).

- Formulation : Use nanoemulsions or liposomal carriers.

Computational tools (e.g., SwissADME) predict logP and solubility .

Q. How can the mechanism of action (MoA) be systematically investigated?

- Methodology :

Biochemical assays : Measure ATPase activity or caspase activation for apoptosis pathways.

Omics profiling : RNA-seq or proteomics to identify dysregulated pathways.

Molecular docking : Screen against target libraries (e.g., protein kinases) using AutoDock Vina.

Example: Analogous imidazole derivatives show MoA via PI3K/AKT pathway inhibition .

Q. What experimental frameworks are recommended for structure-activity relationship (SAR) studies?

- Methodology :

- Analog synthesis : Vary substituents (e.g., nitrobenzyl to methoxybenzyl) and test bioactivity.

- 3D-QSAR : Use CoMFA or CoMSIA models to correlate structural features with activity.

- Crystallography : Resolve ligand-target complexes to identify binding motifs.

Example: Substituting 4-nitrobenzyl with 3-methoxyphenyl in analogs altered antimicrobial potency .

Q. How can target engagement and binding affinity be rigorously validated?

- Methodology :

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD values).

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

- Cryo-EM/X-ray crystallography : Resolve ligand-target structures at atomic resolution.

Example: SPR confirmed nanomolar affinity of a related imidazole carboxamide for histone deacetylases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.